An In-depth Technical Guide to the Crystal Structure of Orthorhombic Calcium Titanate (CaTiO3)
An In-depth Technical Guide to the Crystal Structure of Orthorhombic Calcium Titanate (CaTiO3)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the orthorhombic crystal structure of Calcium Titanate (CaTiO3), the mineral perovskite. It covers crystallographic data, experimental methodologies for structural determination, and key structural features.
Introduction
Calcium titanate (CaTiO3) is an inorganic compound that serves as the archetype for a vast class of materials with the perovskite structure.[1] While the ideal perovskite structure is cubic, CaTiO3 typically crystallizes in a distorted, orthorhombic form at room temperature.[1][2] This distortion from the ideal cubic symmetry is crucial as it governs the material's physical and chemical properties. The structure consists of a network of corner-sharing TiO6 octahedra, with calcium cations occupying the 12-fold coordinated sites within the framework.[1][3][4] Understanding the precise atomic arrangement, including octahedral tilting and bond distortions, is fundamental for the rational design of new materials for various applications, from electronics to photocatalysis.[5][6]
Crystallographic Data
The orthorhombic phase of CaTiO3 is most commonly described by the centrosymmetric space group Pnma (No. 62), which is a standard setting for the Pbnm space group reported in earlier studies.[3][7] This structure is a distorted variant of the ideal cubic perovskite (space group Pm-3m).[8] The distortion involves tilting of the TiO6 octahedra.[3]
Lattice Parameters and Unit Cell Properties
The crystallographic data for orthorhombic CaTiO3 has been determined through various experimental and computational studies. A comparison of data from different sources is presented in Table 1.
| Parameter | Sasaki et al. (1987)[7] | Materials Project (mp-4019)[3][4] | Materials Project (mp-556003)[9] |
| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | Pbnm (Pnma) | Pnma | Imma |
| Lattice Constant a (Å) | 5.3796(1) | 5.435 | 5.43 |
| Lattice Constant b (Å) | 5.4423(3) | 7.644 | 5.44 |
| Lattice Constant c (Å) | 7.6401(5) | 5.383 | 7.61 |
| Unit Cell Volume (ų) | 223.68(1) | 224.22 | 225.06 |
| Formula Units (Z) | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 4.04 | 4.02 | 4.01 |
Atomic Coordinates
The atomic positions within the unit cell define the structure. Table 2 lists the fractional atomic coordinates for orthorhombic CaTiO3 in the Imma space group as an example. In the more common Pnma structure, Ca and O(1) atoms occupy the 4c Wyckoff positions, Ti atoms are at 4b, and O(2) atoms are at the 8d position.
Table 2: Atomic Positions for CaTiO3 (Space Group: Imma) [9]
| Atom | Wyckoff Symbol | x | y | z |
| Ti | 4b | 0.5 | 0 | 0 |
| Ca | 4e | 0 | 0.988 | 0.75 |
| O | 4e | 0 | 0.583 | 0.25 |
| O | 8g | 0.25 | 0.25 | 0.455 |
Key Structural Parameters
The distortion from the ideal cubic structure is quantified by bond lengths and the tilting of the TiO6 octahedra.
Table 3: Selected Bond Distances and Octahedral Tilt Angles
| Parameter | Value (Å or °) | Source |
| Ca-O Bond Distances | 2.36 - 2.69 Å | [3][4] |
| Ti-O Bond Distances | 1.97 Å (x2), 1.98 Å (x4) | [3][4] |
| TiO6 Octahedral Tilt Angle | 26° | [3][4] |
Experimental Protocols for Structural Characterization
The determination of the crystal structure of CaTiO3 relies on several complementary experimental techniques.
Synthesis of Orthorhombic CaTiO3
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Solid-State Reaction: A common method involves the high-temperature calcination of stoichiometric mixtures of calcium oxide (CaO) or calcium carbonate (CaCO3) and titanium dioxide (TiO2).[1][2] Powders are intimately mixed, pressed into pellets, and sintered at temperatures exceeding 1300 °C for several hours to ensure a complete reaction and formation of the desired orthorhombic phase.[2]
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High-Pressure Synthesis: To obtain high-quality, untwinned single crystals suitable for single-crystal X-ray diffraction, high-pressure, high-temperature methods are employed. For instance, crystals have been grown from equimolar mixtures of CaO and TiO2 at 1470 K and 2.5 GPa using a girdle-anvil solid-media apparatus.[7]
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Sol-Gel Method: This wet-chemical route allows for the synthesis of more homogeneous and purer CaTiO3 powders at lower temperatures compared to the solid-state method.[1] It involves the hydrolysis and condensation of calcium and titanium precursors (e.g., alkoxides) in a solvent.
Structural Analysis Techniques
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Single-Crystal X-ray Diffraction: This is the definitive technique for precise structure determination. A small, untwinned single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] The diffraction pattern is collected on a detector as the crystal is rotated. By analyzing the positions and intensities of hundreds or thousands of unique reflections, the space group, unit cell dimensions, and the precise coordinates of each atom in the structure can be determined and refined.[7]
-
Powder X-ray Diffraction (XRD): XRD is widely used for phase identification and for refining lattice parameters of polycrystalline (powder) samples.[5][10] The sample is exposed to X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase. For detailed structural analysis, Rietveld refinement is applied to the powder pattern. This method involves fitting a calculated diffraction profile, based on a structural model (space group, atomic positions, lattice parameters), to the experimental data, allowing for the refinement of these structural parameters.[11]
-
Raman Spectroscopy: This technique probes the vibrational modes of the crystal lattice.[12][13] It is highly sensitive to local structure and symmetry. For orthorhombic CaTiO3 (space group Pnma), group theory predicts 24 Raman-active modes.[12] The positions and widths of the Raman bands provide information on octahedral tilting, bond distortions, and phase transitions.[13][14] For example, bands in the 470-500 cm⁻¹ range are assigned to Ti-O torsional modes, while a broad feature around 640-650 cm⁻¹ is attributed to the Ti-O symmetric stretching vibration.[12][15]
Structural Relationships and Visualization
The orthorhombic structure of CaTiO3 can be understood as a distortion of the ideal cubic perovskite structure. This relationship is driven by the relative sizes of the Ca²⁺ and Ti⁴⁺ ions, which leads to a tilting of the rigid TiO6 octahedra to optimize the bonding environment for the Ca²⁺ ion.
References
- 1. Calcium titanate - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mp-4019: CaTiO3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 4. Materials Data on CaTiO3 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
